molecular formula C13H9N B145940 4-Cyanobiphenyl CAS No. 2920-38-9

4-Cyanobiphenyl

Cat. No. B145940
CAS RN: 2920-38-9
M. Wt: 179.22 g/mol
InChI Key: BPMBNLJJRKCCRT-UHFFFAOYSA-N
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Patent
US05426102

Procedure details

260 mg of 4'-[3,3-[1,2-ethanediylbis(oxy)]-17β-methoxy-17α-methyloestra-5,15-dien-11β-yl][1,1'-biphenyl]-4-carbonitrile are reacted with 0.7 ml of 4 normal aqueous hydrochloric acid in 14 ml of acetone in the manner described in Example 1 r). Column chromatography on silica gel with a mixture of hexane/ethyl acetate yields 218 mg of 4'-17β-methoxy-17α-methyl-3-oxo-oestra-4,15-dien-11β-yl][1,1'-biphenyl]-4-carbonitrile in the form of a white foam.
[Compound]
Name
4'-[3,3-[1,2-ethanediylbis(oxy)]-17β-methoxy-17α-methyloestra-5,15-dien-11β-yl][1,1'-biphenyl]-4-carbonitrile
Quantity
260 mg
Type
reactant
Reaction Step One
Name
4
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C@@]1(C)C=C[C@H]2[C@H]3[C@H]([C@@H]([C:20]4[CH:25]=[CH:24][C:23]([C:26]5[CH:31]=[CH:30][C:29]([C:32]#[N:33])=[CH:28][CH:27]=5)=[CH:22][CH:21]=4)C[C@]12C)[C@@H]1C(=CC(=O)CC1)CC3.Cl.CCCCCC.C(OCC)(=O)C>CC(C)=O>[C:26]1([C:23]2[CH:22]=[CH:21][CH:20]=[CH:25][CH:24]=2)[CH:27]=[CH:28][C:29]([C:32]#[N:33])=[CH:30][CH:31]=1 |f:2.3|

Inputs

Step One
Name
4'-[3,3-[1,2-ethanediylbis(oxy)]-17β-methoxy-17α-methyloestra-5,15-dien-11β-yl][1,1'-biphenyl]-4-carbonitrile
Quantity
260 mg
Type
reactant
Smiles
Name
4
Quantity
0.7 mL
Type
reactant
Smiles
O[C@@]1([C@]2(C)[C@@H](C=C1)[C@@H]1CCC3=CC(CC[C@@H]3[C@H]1[C@H](C2)C2=CC=C(C=C2)C2=CC=C(C=C2)C#N)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
14 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.